![molecular formula C18H15ClN4O4S3 B10954404 7-{[(2-Chlorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10954404.png)
7-{[(2-Chlorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound 7-[(2-CHLOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule that belongs to the class of beta-lactam antibiotics. This compound is structurally characterized by the presence of a beta-lactam ring fused to a thiazolidine ring, which is further substituted with various functional groups, including a chlorobenzoyl group, a thiadiazole ring, and a carboxylic acid group. The unique structure of this compound imparts it with significant antibacterial properties, making it a valuable agent in the treatment of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-CHLOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
Formation of the beta-lactam ring: This is achieved through the cyclization of an appropriate amino acid derivative.
Introduction of the thiazolidine ring: This involves the reaction of the beta-lactam intermediate with a thiol compound.
Substitution with the chlorobenzoyl group: This step involves the acylation of the amino group with 2-chlorobenzoyl chloride.
Attachment of the thiadiazole ring: This is achieved through the reaction of the intermediate with a thiadiazole derivative.
Introduction of the carboxylic acid group: This is typically achieved through hydrolysis of an ester precursor.
Industrial Production Methods
Industrial production of this compound involves optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as:
Continuous flow reactors: To ensure precise control over reaction conditions.
Catalysis: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(2-CHLOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide and m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as amines and thiols.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines and alcohols: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
7-[(2-CHLOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID: has a wide range of scientific research applications, including:
Chemistry: As a model compound for studying beta-lactam chemistry and reactivity.
Biology: For investigating the mechanisms of bacterial resistance to beta-lactam antibiotics.
Medicine: As a potential therapeutic agent for treating bacterial infections.
Industry: In the development of new antibacterial agents and formulations.
Mechanism of Action
The antibacterial activity of 7-[(2-CHLOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is primarily due to its ability to inhibit bacterial cell wall synthesis. The compound targets and binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the bacterial cell wall, ultimately causing cell lysis and death.
Comparison with Similar Compounds
7-[(2-CHLOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID: can be compared with other beta-lactam antibiotics, such as:
Penicillin: Similar in its beta-lactam structure but lacks the additional functional groups present in the compound.
Cephalosporins: Also contain a beta-lactam ring but differ in their ring structure and substituents.
Carbapenems: Have a similar mechanism of action but are structurally distinct with a broader spectrum of activity.
The uniqueness of 7-[(2-CHLOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID lies in its specific substituents, which confer unique properties such as enhanced stability and activity against certain bacterial strains.
Properties
Molecular Formula |
C18H15ClN4O4S3 |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
7-[(2-chlorobenzoyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H15ClN4O4S3/c1-8-21-22-18(30-8)29-7-9-6-28-16-12(15(25)23(16)13(9)17(26)27)20-14(24)10-4-2-3-5-11(10)19/h2-5,12,16H,6-7H2,1H3,(H,20,24)(H,26,27) |
InChI Key |
OWRFIZVPVTZOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=CC=CC=C4Cl)SC2)C(=O)O |
Origin of Product |
United States |
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